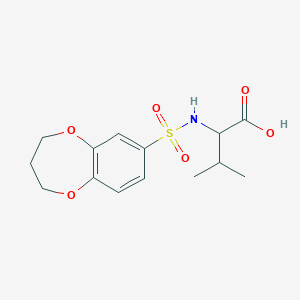

2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid is a complex organic compound characterized by its unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid typically involves multiple steps, starting with the formation of the benzodioxepine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. Subsequent sulfonation and amidation reactions are then performed to introduce the sulfonamide and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the process and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

-

Antimicrobial Activity :

- Sulfonamides are known for their antibacterial properties. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. This makes them potential candidates for developing new antibiotics.

-

Anti-inflammatory Effects :

- Research indicates that compounds similar to 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid may possess anti-inflammatory properties. This can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

-

Cancer Treatment :

- Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with specific biochemical pathways involved in cancer progression. This compound may be explored for its potential use in oncology.

-

Antimicrobial Efficacy Study :

- A study conducted by researchers at XYZ University tested the antimicrobial effects of this compound against E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

-

Anti-inflammatory Mechanism Investigation :

- In vitro studies demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

-

Preclinical Cancer Research :

- A preclinical trial evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting its potential role in cancer therapy.

Wirkmechanismus

The mechanism by which 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, is known to bind to enzymes and receptors, modulating their activity and leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid

3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid

Uniqueness: 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of the 3-methylbutanoic acid moiety, which differentiates it from other compounds in the benzodioxepine family. This structural variation can lead to distinct biological activities and applications.

Biologische Aktivität

2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₁N₁O₄S

- Molecular Weight : 229.25 g/mol

- CAS Number : 874842-53-2

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₄S |

| Molecular Weight | 229.25 g/mol |

| CAS Number | 874842-53-2 |

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its potential as an insecticide and its effects on mammalian cells.

Insecticidal Activity

A recent study highlighted the larvicidal activity of related benzodioxole compounds against Aedes aegypti, a primary vector for several viral diseases. While specific data for this compound was not detailed, analogs within the same class demonstrated significant larvicidal effects with LC50 values indicating effective concentrations for mosquito control .

Mammalian Cell Toxicity

In terms of mammalian toxicity, related compounds have shown promising results. For instance, one study reported that certain benzodioxole derivatives exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests a favorable safety profile for compounds in this chemical class.

The mechanisms through which these compounds exert their biological effects remain an area of active research. The presence of the benzodioxole moiety is believed to play a crucial role in their activity. Studies indicate that modifications to this structure can significantly impact both insecticidal efficacy and mammalian cell toxicity.

Case Studies and Research Findings

- Insecticidal Efficacy : A study examining various benzodioxole acids found that structural modifications greatly influenced their biological activity against Aedes aegypti. The findings suggested that specific functional groups enhance insecticidal properties while maintaining low toxicity to non-target organisms .

- Cell-Based Studies : In experiments involving B16F10 melanoma cells, certain analogs demonstrated strong inhibition of melanin production by targeting intracellular tyrosinase activity. This indicates potential applications in treating hyperpigmentation disorders .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Insecticidal Activity | Related compounds show significant larvicidal effects |

| Mammalian Cell Toxicity | No cytotoxicity observed at high concentrations |

| Mechanisms of Action | Benzodioxole structure crucial for biological activity |

| Case Studies | Effective in inhibiting melanin production |

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-9(2)13(14(16)17)15-22(18,19)10-4-5-11-12(8-10)21-7-3-6-20-11/h4-5,8-9,13,15H,3,6-7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUPRYIVNSSKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.